molecular formula C9H11NO2 B1371105 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153367-81-7

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1371105
CAS No.: 1153367-81-7
M. Wt: 165.19 g/mol
InChI Key: QOYHKRNBTUYMMM-UHFFFAOYSA-N
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Description

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound that features a cyclopropyl group attached to a pyrrole ring

Mechanism of Action

Target of Action

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as Cyclaniliprole, is an insecticide that primarily targets a variety of insect pests . It is highly effective against numerous insect pests in various orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera .

Mode of Action

The mode of action of this compound involves the selective activation of the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . Once exposed, through contact or ingestion, the compound attaches to the insect RyR, inducing the uncontrolled release of calcium stores present in muscle cells . This leads to immediate feeding cessation, muscle contraction, paralysis, and eventual death of the insect .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to muscle contraction and calcium regulation in the target insects . The uncontrolled release of calcium stores disrupts normal cellular processes, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility and is non-volatile . This suggests that it may have good bioavailability in the target organisms, although further studies would be needed to confirm this.

Result of Action

The result of the action of this compound is the effective control of a wide range of insect pests . By disrupting calcium regulation and muscle contraction, it causes immediate feeding cessation, paralysis, and death in the target insects .

Action Environment

The action of this compound may be influenced by environmental factors. It is known to be environmentally persistent , suggesting that it may remain effective for a long period after application. It is also known to be highly toxic to bees and moderately toxic to earthworms , indicating that its use must be carefully managed to minimize harm to non-target organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl ethylamine with maleic anhydride, followed by cyclization to form the desired pyrrole derivative. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrole ring.

    Pyrrole-2,5-dione: Contains the pyrrole ring but without the cyclopropyl group.

Uniqueness

1-(1-cyclopropylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the cyclopropyl group and the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-cyclopropylethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(7-2-3-7)10-8(11)4-5-9(10)12/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYHKRNBTUYMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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